molecular formula C12H25NO2 B032042 C12-Sphingosine

C12-Sphingosine

Cat. No.: B032042
M. Wt: 215.33 g/mol
InChI Key: NCNKWPUJUUMFNR-VDTGWRSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphingosine (d12:1) is a short-chain sphingolipid, which is a type of lipid molecule. It is characterized by a long aliphatic chain and an amino group positioned at the 2-position. This compound plays a crucial role in various biological processes, including cell signaling and regulation of cell growth .

Mechanism of Action

Target of Action

C12-Sphingosine, also known as (2S,3R,4E)-2-Amino-4-dodecene-1,3-diol or (E,2S,3R)-2-aminododec-4-ene-1,3-diol, primarily targets the serine palmitoyltransferase (SPT) enzyme . SPT plays a crucial role in the synthesis of sphingolipids, a class of lipids that are key components of cell membranes and are involved in various cellular processes .

Mode of Action

this compound interacts with its target, SPT, inhibiting its activity . This interaction leads to a decrease in the production of sphingolipids, which can have significant effects on cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . In this pathway, SPT catalyzes the initial step in the synthesis of sphingolipids . By inhibiting SPT, this compound disrupts the production of sphingolipids, affecting downstream processes such as cell signaling and proliferation .

Pharmacokinetics

The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The inhibition of SPT by this compound leads to a decrease in the production of sphingolipids . This can have a range of effects on the cell, as sphingolipids play roles in various cellular processes. For instance, sphingolipids are involved in cell signaling, and their levels can influence cell proliferation and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in a study on citrus plants, it was found that sphingosine levels increased significantly under cold stress conditions, suggesting that environmental stress can influence the action and efficacy of sphingosine .

Biochemical Analysis

Biochemical Properties

C12-Sphingosine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for sphingosine kinases, which phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P), a potent metabolic regulator . The conversion of this compound into ceramides and sphingomyelins is also a crucial part of sphingolipid metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in cell proliferation, cell death, and contraction of cardiac and vascular myocytes . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into S1P, which promotes cell growth and counteracts apoptotic stimuli .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression . For example, it is a substrate for sphingosine kinases, and its phosphorylation leads to the production of S1P, a signaling molecule that regulates various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the metabolism of sphingosine is highly dependent on its subcellular localization . Moreover, studies have shown that sphingosine metabolism signatures can be revealed through lysosome-targeted photoactivation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on related sphingolipids has shown that they can have both beneficial and harmful effects depending on the dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the metabolism of sphingolipids . It can be converted into ceramides and sphingomyelins, or phosphorylated to produce S1P .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. For instance, the Sphingosine-1-phosphate transporter spinster homolog 2 (Spns2) has been identified as a major transporter of S1P, a metabolite of sphingosine .

Subcellular Localization

This compound can be found in various subcellular compartments. Studies have shown that sphingosine metabolism and signaling are highly dependent on its subcellular location . For instance, sphingosine can be released inside mitochondria, where it shows distinct metabolic patterns compared to globally-released sphingosine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d12:1) typically involves the condensation of palmitoyl-CoA with serine, catalyzed by serine palmitoyltransferase, to produce 3-ketosphinganine. This intermediate is then reduced to dihydrosphingosine, which is finally desaturated to form Sphingosine (d12:1) .

Industrial Production Methods: Industrial production of Sphingosine (d12:1) follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the purity and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(E,2S,3R)-2-aminododec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3/b9-8+/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNKWPUJUUMFNR-VDTGWRSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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